An In-depth Technical Guide to the Synthesis and Characterization of a Representative Multi-Tail Ionizable Lipid for Advanced Drug Delivery
An In-depth Technical Guide to the Synthesis and Characterization of a Representative Multi-Tail Ionizable Lipid for Advanced Drug Delivery
Disclaimer: A search of public scientific databases for the specific compound "50-C2-C9-4tail" did not yield any results. This name likely represents a proprietary or novel compound not yet disclosed in the literature. However, the nomenclature is characteristic of multi-tail ionizable lipids, a critical class of materials for formulating lipid nanoparticles (LNPs) for therapeutic delivery of nucleic acids like mRNA and siRNA.[1][2]
This guide provides a comprehensive, representative methodology for the synthesis and characterization of a structurally analogous, hypothetical four-tail ionizable lipid, which we will refer to as CL-4E9N (Cationic Lipid with 4 tails, Ethyl and Nonyl chains). This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data presentation, and workflow visualizations based on established principles in the field.
Introduction to Multi-Tail Ionizable Lipids
Ionizable lipids are essential components of clinically successful lipid nanoparticle (LNP) delivery systems.[2][3] Their structure typically consists of a hydrophilic headgroup containing an ionizable amine and a hydrophobic region composed of multiple lipid tails.[2][4] The ionizable headgroup is designed to have a pKa in the range of 6.0-7.0, allowing it to be neutral at physiological pH (~7.4) for stability in circulation and to become positively charged in the acidic environment of the endosome (pH ~5.0-6.0).[2] This pH-triggered protonation is crucial for interacting with the negatively charged endosomal membrane, facilitating membrane disruption and the release of the nucleic acid payload into the cytoplasm.
The hydrophobic tail architecture—including the number, length, branching, and saturation of the alkyl chains—profoundly influences the fusogenicity, stability, and overall delivery efficiency of the LNP.[1][5] Lipids with four tails have demonstrated superior delivery efficiency in some studies, suggesting that modulating tail structure is a key strategy for optimizing LNP performance for specific applications.[1]
This guide details the synthesis and characterization of CL-4E9N , a representative four-tail ionizable lipid featuring a central amine core functionalized with two ethyl (C2) and two nonyl (C9) tails.
Synthesis of Representative Lipid CL-4E9N
The synthesis of multi-tail lipids is often achieved through a multi-step process involving the reaction of a polyamine core with epoxide-terminated alkanes or other alkylating agents.[3] The following is a representative protocol for the synthesis of CL-4E9N.
Experimental Protocol: Synthesis of CL-4E9N
Objective: To synthesize the four-tail ionizable lipid CL-4E9N via nucleophilic ring-opening of epoxide precursors by a central diamine core.
Materials:
-
Pentaerythritol (Starting material for core synthesis)
-
1,2-epoxybutane (B156178) (Precursor for C2 tails)
-
1,2-epoxyundecane (Precursor for C9 tails)
-
Appropriate diamine core (e.g., a custom-synthesized polyamine core)
-
Anhydrous Ethanol (B145695) (Reaction Solvent)
-
Silica (B1680970) Gel (for column chromatography)
-
Hexanes, Ethyl Acetate (Eluents for chromatography)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Core Synthesis: A suitable polyamine core is first synthesized or procured. For this example, we assume a diamine core derived from pentaerythritol, providing four reactive sites.
-
Alkylation Reaction:
-
In a round-bottom flask, dissolve the diamine core (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 1,2-epoxybutane (2.2 equivalents) to the solution.
-
Add 1,2-epoxyundecane (2.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and stir vigorously for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified using silica gel flash column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically used to separate the desired four-tail product from unreacted starting materials and partially substituted byproducts.
-
-
Final Product Characterization:
-
Collect the fractions containing the pure product as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, CL-4E9N, typically as a colorless or pale yellow oil.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Characterization Data
Thorough characterization is essential to confirm the chemical identity, structure, and purity of the synthesized lipid.
Spectroscopic and Analytical Data
The following tables summarize the expected quantitative data from the characterization of CL-4E9N.
Table 1: Synthesis and Physical Properties
| Parameter | Value | Method |
|---|---|---|
| Reaction Yield | 60-75% | Gravimetric |
| Appearance | Pale Yellow Oil | Visual Inspection |
| Purity | >95% | HPLC-ELSD |
| pKa | 6.45 | TNS Assay |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Expected Value | Observed Value |
|---|---|---|
| Ion Mode | ESI+ | ESI+ |
| Formula | C₃₈H₈₀N₂O₄ | - |
| Calculated [M+H]⁺ | 629.6139 | 629.6142 |
Table 3: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.50 - 3.75 | m | 8H | -CH(OH)- and core protons |
| 2.40 - 2.80 | m | 12H | -CH₂-N- and adjacent protons |
| 1.20 - 1.50 | m | 40H | Alkyl chain -(CH₂)n- |
| 0.85 - 0.95 | t | 12H | Terminal -CH₃ groups |
Table 4: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 68.0 - 72.0 | -CH(OH)- carbons |
| 55.0 - 60.0 | Core carbons adjacent to N |
| 48.0 - 52.0 | -CH₂-N- carbons |
| 22.0 - 35.0 | Alkyl chain -(CH₂)n- carbons |
| 14.1 | Terminal -CH₃ carbons |
Application in LNP Formulation and Cellular Delivery
The synthesized lipid, CL-4E9N, is designed for incorporation into LNPs for nucleic acid delivery. The LNPs are typically formulated by mixing the ionizable lipid with a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in a specific molar ratio.[6][7] This mixture is combined with the nucleic acid payload in an acidic buffer using a microfluidic mixing device.
Signaling Pathway: LNP-Mediated mRNA Delivery
The mechanism of delivery involves several key steps, from cellular uptake to payload release, as illustrated in the diagram below.
Conclusion
This guide outlines a representative framework for the synthesis and characterization of a novel, four-tail ionizable lipid, CL-4E9N, designed for advanced drug delivery applications. The detailed protocols for synthesis, purification, and multi-modal characterization provide a robust methodology for producing high-purity lipids. The successful verification of the lipid's structure and properties is the foundational step for its subsequent formulation into LNPs and evaluation in preclinical and clinical settings. The strategic design of multi-tail lipids continues to be a promising avenue for enhancing the potency and safety of nucleic acid therapeutics.
References
- 1. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. Tri-peptide cationic lipids for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
